3-Ethyl-2-hydroxybenzoic acid

Description

Contextualization of 3-Ethyl-2-hydroxybenzoic Acid within the Hydroxybenzoic Acid Class

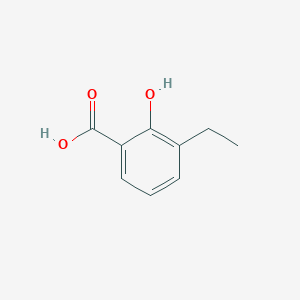

This compound, also known as 3-ethylsalicylic acid, is a specific member of the ortho-hydroxybenzoic acid subgroup. nih.gov Its structure features a carboxylic acid and a hydroxyl group in adjacent positions on the benzene (B151609) ring, with an ethyl group at the third position. This substitution pattern distinguishes it from its more commonly known parent compound, salicylic (B10762653) acid (2-hydroxybenzoic acid). atamanchemicals.com The presence of the ethyl group at the meta-position relative to the carboxyl group and ortho to the hydroxyl group can be expected to influence its physicochemical properties, such as its melting point, boiling point, and solubility, as well as its reactivity in chemical transformations. chemicalbook.com

Below is an interactive data table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 4295-51-6 |

| Melting Point | 112-112.5 °C |

| Boiling Point (Predicted) | 304.3±35.0 °C |

| Density (Predicted) | 1.247±0.06 g/cm3 |

| Synonyms | 3-ethylsalicylic acid, 3-ethyl-2-hydroxybenzoicacid |

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

Historical Perspectives on Related Chemical Entities and Their Research Trajectories

The study of hydroxybenzoic acids has a rich history, dating back to the 19th century with the isolation of salicin (B1681394) from willow bark, which led to the synthesis of salicylic acid. nih.gov Salicylic acid and its derivatives, most notably acetylsalicylic acid (aspirin), became cornerstone molecules in the pharmaceutical industry. nih.gov Research into other isomers, such as 4-hydroxybenzoic acid (p-hydroxybenzoic acid), led to the development of parabens, widely used as preservatives. acs.orgwikipedia.org The Kolbe–Schmitt reaction, developed in the mid-1800s, provided a commercial method for synthesizing hydroxybenzoic acids and remains relevant today. acs.org Over the decades, research has expanded to explore a vast number of substituted hydroxybenzoic acids, driven by the quest for new therapeutic agents, functional materials, and a deeper understanding of structure-activity relationships. bumipublikasinusantara.idacs.org

Current Research Landscape and Emerging Trends Pertaining to ortho-Hydroxybenzoic Acid Derivatives

The contemporary research landscape for ortho-hydroxybenzoic acid derivatives is vibrant and multifaceted. A significant area of focus is the development of novel synthetic methodologies to achieve precise control over substitution patterns, which is crucial for fine-tuning the properties of these compounds. cdnsciencepub.com For instance, photochemical rearrangement reactions are being explored as a means to synthesize polysubstituted 3-hydroxybenzoates that are otherwise challenging to prepare via traditional methods. cdnsciencepub.com

In the realm of materials science, ortho-hydroxybenzoic acid derivatives are investigated for their potential in creating new polymers and functional materials. Their ability to form intra- and intermolecular hydrogen bonds influences their self-assembly and crystal packing, which are key to designing materials with specific properties.

From a biological and medicinal chemistry perspective, there is growing interest in the diverse pharmacological activities of these derivatives. Research has shown that various substituted hydroxybenzoic acids exhibit antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties. frontiersin.orgnih.govresearchgate.net A notable trend is the design of dual-target ligands, where a hydroxybenzoic acid moiety is combined with another pharmacophore to create a single molecule that can interact with multiple biological targets. frontiersin.org For example, derivatives of hydroxybenzoic acids are being developed as mitochondriotropic antioxidants and cholinesterase inhibitors for potential applications in neurodegenerative diseases. frontiersin.org Furthermore, the use of these compounds as precursors for the synthesis of more complex bioactive molecules continues to be an active area of investigation. chemicalbook.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYRAPTDJTYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324990 | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-51-6 | |

| Record name | NSC408142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 2 Hydroxybenzoic Acid

Established Synthetic Pathways for 3-Ethyl-2-hydroxybenzoic Acid

Traditional organic synthesis provides several potential, albeit sometimes challenging, routes to this compound. These methods often involve the functionalization of benzoic acid or phenol (B47542) precursors.

Multi-Step Functionalization Strategies from Benzoic Acid Precursors

The synthesis of 3-alkyl salicylic (B10762653) acids, including the ethyl derivative, can be conceptually approached starting from benzoic acid or salicylic acid itself. However, direct electrophilic alkylation of salicylic acid often leads to a mixture of products due to the competing directing effects of the hydroxyl and carboxyl groups, as well as potential O-alkylation.

A more controlled multi-step approach can be envisioned, drawing from classical aromatic chemistry. One such strategy involves the Kolbe-Schmitt reaction of a pre-functionalized phenol. In this case, the synthesis would commence with 2-ethylphenol (B104991). The Kolbe-Schmitt reaction introduces a carboxyl group onto the aromatic ring, typically ortho to the hydroxyl group, through the action of carbon dioxide under basic conditions and heat wikipedia.orgjk-sci.comorganic-chemistry.orgpearson.comnih.govrsc.orgbyjus.com. The reaction with 2-ethylphenol would be expected to yield this compound, although regioselectivity can be influenced by the reaction conditions and the nature of the alkali metal phenoxide.

Another classical method is the Reimer-Tiemann reaction , which introduces a formyl group onto a phenol. Starting with o-ethylphenol, the Reimer-Tiemann reaction with chloroform and a strong base would yield 3-ethyl-2-hydroxybenzaldehyde irbbarcelona.orgcdnsciencepub.comwikipedia.orgmychemblog.comwikipedia.orgallen.inlscollege.ac.inthermofisher.comscribd.com. Subsequent oxidation of the aldehyde group to a carboxylic acid would complete the synthesis of this compound.

While direct Friedel-Crafts acylation of salicylic acid followed by reduction of the resulting ketone is a known method for introducing alkyl groups, controlling the regioselectivity to favor the 3-position can be challenging.

| Starting Material | Key Reaction | Intermediate/Product |

| 2-Ethylphenol | Kolbe-Schmitt Reaction | This compound |

| o-Ethylphenol | Reimer-Tiemann Reaction | 3-Ethyl-2-hydroxybenzaldehyde |

| 3-Ethyl-2-hydroxybenzaldehyde | Oxidation | This compound |

Diels-Alder Reaction Approaches and Subsequent Ring-Opening Reactions

The Diels-Alder reaction offers a powerful tool for the construction of six-membered rings, which can then be aromatized to form substituted benzoic acid derivatives. In a hypothetical synthetic route to this compound, a suitably substituted diene and dienophile would undergo a [4+2] cycloaddition to form a cyclohexene derivative. Subsequent chemical transformations, such as dehydrogenation or other aromatization techniques, would be required to generate the aromatic ring. While the Diels-Alder reaction is a cornerstone of organic synthesis for cyclic systems, specific examples leading directly to this compound are not prominently featured in the literature, suggesting that the development of appropriately substituted dienes and dienophiles might be complex.

Palladium/Copper-Cocatalyzed Cross-Coupling Reactions in Derivative Synthesis

Modern cross-coupling reactions catalyzed by palladium or copper offer highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound derivatives could be envisioned through such catalytic strategies.

For instance, a palladium-catalyzed ortho-C-H alkylation of a suitable benzoic acid derivative could be a potential route. Research has demonstrated the palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides researchgate.netnih.gov. Applying this methodology to 2-hydroxybenzoic acid with an ethyl halide could theoretically introduce the ethyl group at the 3-position, directed by the carboxyl group. However, the presence of the acidic hydroxyl group might interfere with the catalytic cycle, potentially requiring a protecting group strategy.

Copper-catalyzed reactions are also well-established for the synthesis of substituted aromatics. Copper-catalyzed carboxylation of aryl halides or organometallic reagents with carbon dioxide is a known transformation ijrdt.org. A plausible, though not explicitly documented, route could involve the synthesis of 2-bromo-3-ethylphenol, followed by a copper-catalyzed carboxylation to introduce the carboxylic acid group at the 2-position.

Advanced and Novel Synthetic Approaches

In addition to established methods, contemporary organic synthesis has explored novel photochemical strategies for the construction of complex aromatic systems, which could be applied to the synthesis of this compound.

Photochemical Rearrangement Processes for Substituted Phenols

Photochemical rearrangements offer unique pathways to substituted phenols that are often inaccessible through traditional thermal reactions. One such promising method is the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones to yield 3-hydroxybenzoic acid derivatives cdnsciencepub.com. This process involves the UV light-induced rearrangement of a bicyclic ketone precursor. The starting bicyclo[3.1.0]hex-3-en-2-one could potentially be synthesized with an ethyl group at the appropriate position, which upon photochemical rearrangement, would lead to the desired this compound. The success of this transformation is contingent on factors such as the wavelength of light and the substitution pattern of the bicyclic precursor cdnsciencepub.com.

Another relevant photochemical transformation is the Photo-Fries rearrangement . This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone upon exposure to UV light wikipedia.orgthermofisher.comslideshare.net. For the synthesis of a precursor to this compound, one could envision the Photo-Fries rearrangement of an ester of 2-ethylphenol. For instance, the rearrangement of 2-ethylphenyl acetate could potentially yield a mixture of acetyl-2-ethylphenols, which could then be further functionalized.

The mechanism of the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones to phenolic compounds is believed to proceed through either a diradical or a zwitterionic intermediate cdnsciencepub.com. Upon photoexcitation, the bicyclic ketone can undergo cleavage of one of the cyclopropane bonds. Computational studies on the parent bicyclo[3.1.0]hex-3-en-2-one suggest that the reaction proceeds via the formation of a diradical intermediate rather than a zwitterionic one. This diradical intermediate can then undergo a 1,2-hydrogen shift to form the aromatic phenol derivative.

Wavelength Optimization and Substrate Scope in Photochemical Synthesis

Photochemical rearrangement represents a key strategy for synthesizing derivatives of 3-hydroxybenzoic acid. Research has demonstrated that substituted bicyclo[3.1.0]hex-3-en-2-ones can be effectively transformed into 3-hydroxybenzoic acid derivatives through a light-induced rearrangement process. cdnsciencepub.comresearchgate.net The success of this transformation is highly dependent on the specific wavelength of light used, making wavelength optimization a critical factor.

Studies have shown that irradiating a solution of a bicyclic enone precursor in acetone at a wavelength of 300 nm leads to the desired phenolic product in good yields. cdnsciencepub.com The choice of wavelength is crucial as it can prevent undesired side reactions, such as photochemical epimerization. The selection of an appropriate solvent also plays a significant role, with acetone being identified as providing the highest yields in certain studies. cdnsciencepub.com

The substrate scope of this photochemical reaction is also a vital consideration. The transformation's success relies on the presence of a hydrogen atom at a specific position (the 6'-position) on the bicyclic precursor. This structural feature is essential to prevent an undesired 1,2-shift of the carboalkoxy moiety, which would lead to a different product. cdnsciencepub.com This requirement underscores the specificity of the reaction and guides the design of suitable starting materials for the synthesis of polysubstituted 3-hydroxybenzoic acid derivatives.

Catalytic Synthesis Methods

Catalytic approaches offer powerful alternatives for the synthesis and modification of hydroxybenzoic acids, often providing high efficiency and selectivity under milder conditions than classical methods. These methods include the use of solid superacids for esterification and transition metal catalysts for C-H bond functionalization.

The esterification of hydroxybenzoic acids is a common and important transformation. Modified metal oxide solid superacids have emerged as highly effective catalysts for this reaction. Specifically, a catalyst composed of tungsten trioxide and diboron trioxide supported on zirconia (WO₃/B₂O₃-ZrO₂) has been successfully used for the synthesis of ethyl p-hydroxybenzoate. This method involves heating the hydroxybenzoic acid with excess ethanol in the presence of the solid superacid catalyst. The reaction proceeds at reflux temperature, with the catalyst demonstrating remarkable activity and leading to high product yields.

The advantages of using a modified solid superacid catalyst are numerous. It exhibits significant catalytic effect, is environmentally friendly, and, importantly, can be easily recovered from the reaction mixture by simple filtration. Furthermore, the recovered catalyst can be regenerated and reused multiple times while maintaining high activity. This recyclability makes the process more economical and sustainable compared to traditional homogeneous acid catalysts like sulfuric acid.

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed reactions have been developed for the C-H carboxylation of aromatic compounds, presenting a direct route to benzoic acid derivatives. chinesechemsoc.org This method avoids the need for pre-functionalized starting materials. An iron-catalyzed reductive carboxylation of aryl C-H bonds with carbon dioxide (CO₂) using manganese as a reductant has been reported. chinesechemsoc.org This transformation can afford various methyl carboxylates in moderate to high yields and avoids the use of sensitive organometallic reagents. chinesechemsoc.org

In another approach, novel hybrid materials, such as carbon-coated iron-alumina pellets (C@Fe–Al₂O₃), have been used as catalysts for the carboxylation of phenol with CO₂ in aqueous media under mild conditions. mdpi.com This reaction, a variation of the Kolbe–Schmitt reaction, yields carboxylation products like p-hydroxybenzoic acid and salicylic acid. mdpi.com The catalytic activity is correlated with the graphitic character and hydrophobic nature of the catalyst's carbon surface. mdpi.com These iron-based catalytic systems offer a promising avenue for the direct synthesis of hydroxybenzoic acids from simple precursors.

Electrocarboxylation for Carboxylic Acid Formation

Electrochemical methods provide a sustainable and efficient pathway for the synthesis of carboxylic acids by utilizing carbon dioxide as a C1 feedstock. rsc.orgsciopen.comnih.gov Electrocarboxylation involves the electrochemical reduction of an organic substrate in the presence of CO₂, leading to the formation of a new carbon-carbon bond and the desired carboxylic acid. researchgate.net This technique operates at or near ambient temperature and pressure, often with high atom economy, making it an environmentally benign alternative to traditional carboxylation methods that may require harsh reagents or conditions. rsc.org For the synthesis of this compound, the direct electrocarboxylation of 2-ethylphenol would be a logical and direct route.

The mechanism of electrocarboxylation can proceed through different pathways depending on the substrate and reaction conditions. A common pathway begins with the electrochemical reduction of the organic substrate at the cathode to form a reactive intermediate, such as a radical anion or a carbanion. sciopen.com This highly reactive species then undergoes a nucleophilic attack on a molecule of carbon dioxide, which acts as the electrophile, to form the carboxylate product.

Alternatively, CO₂ itself can be reduced to form a CO₂ radical anion, which then reacts with the organic substrate. However, the reduction of the organic substrate is often the predominant pathway. nih.gov For instance, in the electrocarboxylation of acetophenone, the process follows an Electrochemical-Chemical-Electrochemical (ECE) pathway. nih.gov This involves an initial electron transfer to the substrate, followed by a chemical reaction with CO₂, and then a second electron transfer. nih.gov Understanding these mechanistic details is crucial for optimizing reaction conditions, such as electrode material, solvent, and electrolyte, to achieve high selectivity and efficiency for the desired carboxylic acid product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to create more sustainable and environmentally responsible chemical processes. Key strategies include the use of renewable feedstocks, the development of biocatalytic routes, and the application of energy-efficient methods that minimize waste.

One significant approach is the microbial synthesis of hydroxybenzoic acids from renewable resources like glucose. ijrdt.orgnih.gov Metabolic engineering of microorganisms such as Escherichia coli allows for the production of compounds like 4-hydroxybenzoic acid from chorismate, a key intermediate in the shikimate pathway. nih.gov This bio-based production offers a sustainable alternative to petrochemical processes. greenchemicals.co.jp

The use of recyclable catalysts, such as the modified metal oxide solid superacids discussed in the context of esterification, aligns with green chemistry principles by reducing waste and improving process efficiency. Similarly, electrocarboxylation exemplifies a green synthetic method by using electrons as a "clean" reagent and utilizing waste CO₂ as a valuable carbon source, thereby contributing to a circular carbon economy. rsc.orgresearchgate.net These approaches, which focus on atom economy, use of safer solvents, and energy efficiency, are pivotal in developing the next generation of manufacturing processes for valuable chemical compounds.

Solvent-Free Multi-Component Condensation Reactions

While specific research on solvent-free MCRs for the synthesis of this compound itself is not extensively documented, the principles can be applied to its derivatives. For instance, this compound can serve as a key building block in the synthesis of more complex heterocyclic systems. A hypothetical solvent-free condensation reaction could involve this compound, an aldehyde, and a nitrogen-containing compound (like an amine or urea) to produce substituted benzoxazinone derivatives.

Table 1: Hypothetical Solvent-Free Multi-Component Reaction

| Reactant A | Reactant B | Reactant C | Catalyst | Condition | Product Class |

| This compound | Aromatic Aldehyde | Urea | Acidic Clay | Solid-state grinding, 80°C | Dihydropyrimidinones |

This approach offers several advantages over traditional solution-phase synthesis, including operational simplicity, reduced reaction times, and often higher yields due to the high concentration of reactants.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity in significantly shorter timeframes compared to conventional heating methods. ijpbs.comijprdjournal.com Microwave energy directly and efficiently heats the reaction mixture by causing polar molecules to rotate and interact, resulting in rapid and uniform heating. google.com

The application of microwave irradiation is particularly effective for reactions like esterification, a common transformation of carboxylic acids such as this compound. For example, the esterification of salicylic acid with various alcohols is significantly accelerated under microwave conditions. google.commdpi.com This technique can be directly extrapolated to the synthesis of various esters of this compound.

A comparative study of conventional versus microwave-assisted esterification of a hydroxybenzoic acid derivative demonstrates the clear advantages of the latter. In one documented case involving the synthesis of 4-hydroxybenzoic acid derivatives, microwave irradiation reduced the reaction time from hours to mere minutes and increased the yield substantially. chemmethod.comchemmethod.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | 3–7 hours chemmethod.com | 4–8 minutes chemmethod.com |

| Typical Yield | 60–75% chemmethod.com | 90–97% chemmethod.com |

| Energy Input | High and sustained | Low and targeted |

| Solvent Use | Often requires organic solvents nih.gov | Can be performed with minimal or no solvent |

These findings strongly suggest that synthesizing esters of this compound via microwave-assisted routes would be a highly efficient and environmentally friendly alternative to traditional methods. For instance, reacting this compound with ethanol under microwave irradiation in the presence of a catalytic amount of acid would be expected to produce ethyl 3-ethyl-2-hydroxybenzoate rapidly and in high yield.

Waste Reduction and Atom Economy in Synthetic Protocols

A central tenet of green chemistry is the design of synthetic processes that maximize the incorporation of all reactant materials into the final product. wikipedia.org This concept is quantified by the principle of atom economy , which is a theoretical measure of the efficiency of a chemical reaction. savemyexams.com The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

A reaction with a high atom economy generates minimal waste, as most of the atoms from the reactants are utilized in the desired product. savemyexams.com Addition reactions, for example, have a 100% atom economy by definition. savemyexams.com

The traditional Kolbe-Schmitt reaction, used to synthesize hydroxybenzoic acids like salicylic acid from a phenoxide and carbon dioxide, provides a useful case study. wikipedia.org In this process, sodium phenoxide is carboxylated to form sodium salicylate (B1505791), which is then acidified to yield salicylic acid. wikipedia.org

Reaction: C₆H₅ONa + CO₂ → HOC₆H₄COONa Followed by acid workup

C₂H₅Br + NaOH → C₂H₅OH + NaBr

Table 3: Atom Economy Calculation for Ethanol Synthesis (Substitution)

| Compound | Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| Bromoethane | C₂H₅Br | 108.97 |

| Sodium Hydroxide | NaOH | 40.00 |

| Total Reactant Mass | 148.97 | |

| Products | ||

| Ethanol (Desired) | C₂H₅OH | 46.07 |

| Sodium Bromide (Waste) | NaBr | 102.90 |

Atom Economy = (46.07 / 148.97) x 100 = 30.9%

This low atom economy highlights that a large portion of the reactant mass ends up as waste (sodium bromide). In designing synthetic protocols for this compound and its derivatives, prioritizing reactions with high atom economy, such as addition or rearrangement reactions, is crucial for waste reduction. Employing catalytic reagents instead of stoichiometric ones and designing solvent-free processes further contribute to creating more sustainable and economically favorable synthetic routes. google.com

Biosynthetic Routes and Natural Occurrence of 3 Ethyl 2 Hydroxybenzoic Acid and Analogues

Occurrence in Plant Tissues as Secondary Metabolites

While direct evidence for the natural occurrence of 3-Ethyl-2-hydroxybenzoic acid in plants is not widely reported in current literature, the presence of other C-alkylated hydroxybenzoic acids as secondary metabolites is well-documented. These analogues provide a framework for understanding the potential for such compounds to be synthesized and stored in plant tissues.

A prominent class of naturally occurring alkylated salicylic (B10762653) acids are the anacardic acids , which are 6-alkylsalicylic acids. rsc.org These compounds are found in the nutshell liquid of Anacardium occidentale (cashew). scispace.com Similarly, various other plants produce 3-alk(en)yl-substituted phenolic compounds. scispace.com

Another relevant example is 3-farnesyl-2-hydroxybenzoic acid , which has been isolated from the leaves of Piper multiplinervium. nih.gov This compound, along with the synthetically prepared 3-geranyl salicylic acid, demonstrates that complex alkyl chains can be attached to the salicylic acid backbone in plants. nih.gov Ginkgolic acids, found in the leaves and fruits of Ginkgo biloba, are chemically identified as 2-hydroxy-6-alkylbenzoic acids, with varying alkyl chain lengths. nih.gov

The biosynthesis of salicylic acid itself is a well-studied process in plants, serving as a critical plant hormone in growth, development, and defense signaling. wikipedia.orgnih.gov It is primarily synthesized from chorismate via two main pathways: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.gov The existence of these core pathways, coupled with the documented occurrence of various alkylated salicylic acids, suggests that the enzymatic machinery for producing compounds like this compound could exist in certain plant species, even if it is not a widespread metabolite.

The table below summarizes the occurrence of some naturally occurring alkylated hydroxybenzoic acid analogues.

| Compound Name | Plant Source | Plant Part |

| Anacardic Acids (6-alkylsalicylic acids) | Anacardium occidentale (Cashew) | Nutshell Liquid |

| 3-Farnesyl-2-hydroxybenzoic acid | Piper multiplinervium | Leaves |

| Ginkgolic Acids (2-hydroxy-6-alkylbenzoic acids) | Ginkgo biloba | Leaves and Fruits |

| Amorfrutins | Amorpha fruticosa, Glycyrrhiza foetida | Not specified |

Role in Microbial Metabolism and Production Pathways

The most direct evidence for the biosynthesis of this compound comes from studies of microbial metabolism. Certain bacteria have demonstrated the ability to transform aromatic hydrocarbons into more complex molecules, including alkylated salicylic acids.

A key finding is the formation of 3-Ethylsalicylic acid from 3-ethyltoluene (B166259) by the bacterium Pseudomonas ovalis . dntb.gov.ua This biotransformation is part of the bacterium's metabolic pathway for degrading alkylbenzenes. Research by Kunz and Chapman also provided evidence for new functions of the TOL (pWWO) plasmid in Pseudomonas putida (arvilla) mt-2, which is involved in the catabolism of 3-ethyltoluene.

While the production of many hydroxybenzoic acids by engineered microbes is a growing field of research, the focus has largely been on non-alkylated forms. For instance, engineered Escherichia coli has been used for the biosynthesis of 3-hydroxybenzoic acid from glycerol. dntb.gov.ua Similarly, microbial synthesis of p-hydroxybenzoic acid from glucose has been achieved in recombinant E. coli strains. rsc.org These studies highlight the metabolic plasticity of microorganisms and their potential for producing a wide array of substituted benzoic acids.

The production of this compound by Pseudomonas ovalis represents a significant example of a naturally occurring microbial pathway leading to this specific compound. The table below outlines the microbial production of this compound.

| Microorganism | Substrate | Product |

| Pseudomonas ovalis | 3-Ethyltoluene | This compound (3-Ethylsalicylic acid) |

Enzymatic Biotransformations Leading to Substituted Hydroxybenzoic Acids

The formation of this compound by Pseudomonas ovalis is a direct result of specific enzymatic activities. This biotransformation is initiated by an oxygenase attack on the aromatic ring of 3-ethyltoluene. This process is analogous to the well-characterized degradation of other aromatic hydrocarbons by bacteria.

In the case of the biotransformation of 1- and 2-methylnaphthalene, a dioxygenase attack leads to the formation of 3- and 4-methylsalicylic acid, respectively. It is highly probable that a similar enzymatic mechanism is responsible for the conversion of 3-ethyltoluene to 3-ethylsalicylic acid in Pseudomonas ovalis. The initial step likely involves a dioxygenase that hydroxylates the aromatic ring, followed by subsequent enzymatic reactions to yield the final product.

The broader field of enzymatic biotransformations offers numerous examples of the synthesis of substituted hydroxybenzoic acids. For instance, salicylate (B1505791) hydroxylase and catechol 2,3-dioxygenase are enzymes involved in the degradation of substituted salicylic acids. While some substituted salicylic acids like 3- and 4-methylsalicylic acid can be further metabolized by these enzymes, others may accumulate.

Enzymatic synthesis has also been explored for creating derivatives of salicylic acid. For example, immobilized lipase (B570770) from Candida antarctica has been used for the transesterification of methyl salicylate in organic solvents to produce water-soluble derivatives. researchgate.net Furthermore, the salicylic acid/benzoic acid/theobromine (SABATH) family of plant methyltransferases demonstrates the enzymatic capacity for discrimination between and modification of structurally similar substrates like salicylic acid and benzoic acid. pnas.org

The enzymatic alkylation of salicylic acid itself has been investigated using various catalysts, indicating the chemical feasibility of such transformations which could be mirrored in biological systems. whiterose.ac.uk The table below presents examples of enzymatic biotransformations leading to substituted hydroxybenzoic acids.

| Enzyme/Enzyme System | Substrate | Product | Organism/Source |

| Dioxygenase pathway | 3-Ethyltoluene | This compound | Pseudomonas ovalis |

| Dioxygenase pathway | 1-Methylnaphthalene | 3-Methylsalicylic acid | Bacteria |

| Dioxygenate pathway | 2-Methylnaphthalene | 4-Methylsalicylic acid | Bacteria |

| Immobilized Lipase | Methyl salicylate and Sorbitol | Sorbitol esters of salicylic acid | Candida antarctica |

| Salicylic Acid Methyl Transferases (SAMTs) | Salicylic Acid | Methyl Salicylate | Various plants |

Mechanistic Investigations of Biological Activities of 3 Ethyl 2 Hydroxybenzoic Acid Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 2-hydroxybenzoic acid are known to interact with a variety of enzymes, often leading to the inhibition of their catalytic activity. The nature and potency of this inhibition are highly dependent on the type and position of substituents on the aromatic ring.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

Studies on various hydroxybenzoic acid derivatives have demonstrated their potential as cholinesterase inhibitors. For instance, a series of hydroxybenzoic acid derivatives linked to a mitochondriotropic antioxidant moiety showed potent inhibition of both AChE and BChE. While specific kinetic data for 3-ethyl-2-hydroxybenzoic acid is not available, the inhibitory concentrations (IC₅₀) for some related compounds have been determined, indicating a range of potencies. For example, certain derivatives have shown BChE inhibition with IC₅₀ values as low as 85 nM, while others are more effective against AChE with IC₅₀ values in the micromolar range. frontiersin.org

The following table summarizes the cholinesterase inhibitory activities of some representative hydroxybenzoic acid derivatives.

| Compound | Target Enzyme | IC₅₀ |

| Derivative 1 | BChE | 85 ± 5 nM |

| Derivative 2 | BChE | 106 ± 5 nM |

| Derivative 3 | AChE | 7.7 ± 0.4 µM |

| Derivative 4 | AChE | 7.2 ± 0.5 µM |

| (Data adapted from studies on hydroxybenzoic acid derivatives with mitochondriotropic antioxidant moieties) frontiersin.org |

The mechanism by which hydroxybenzoic acid derivatives inhibit cholinesterases has been investigated through kinetic studies. For the most promising inhibitors among the studied hydroxybenzoic acid derivatives, a non-competitive mechanism of inhibition was identified. frontiersin.org In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Molecular modeling studies have further supported that these derivatives can act as bifunctional cholinesterase inhibitors, potentially interacting with both the catalytic and peripheral anionic sites of the enzyme. frontiersin.org

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic target for managing type 2 diabetes. Phenolic compounds, including hydroxybenzoic acids, have been explored as potential inhibitors of these enzymes.

While specific Lineweaver-Burk plots for this compound are not available, studies on other benzoic acid derivatives provide insight into the potential inhibitory mechanisms. For example, analysis of Lineweaver-Burk plots for related inhibitors often reveals a mixed or non-competitive type of inhibition against α-glucosidase and α-amylase. This is characterized by intersecting lines in the second quadrant of the plot, indicating that the inhibitor affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

A study on a different class of enzyme inhibitors demonstrated that with increasing inhibitor concentration, a significant decrease in Vmax and a simultaneous increase in Km were observed, which is characteristic of a mixed type of inhibition. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

The presence of a hydroxyl group at the 2-position of the benzoic acid ring has been shown to have a strong positive effect on the inhibitory activity against α-amylase. nih.gov This is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carboxyl group. researchgate.net This intramolecular hydrogen bond can increase the stability of the molecule and enhance its hydrophobicity. nih.gov The increased hydrophobicity may facilitate a better fit into the hydrophobic active site cavity of α-amylase, thereby enhancing the inhibitory effect. researchgate.net

In the case of this compound, the presence of the 2-hydroxyl group allows for the potential formation of this critical intramolecular hydrogen bond. This structural feature is likely to be a key determinant of its potential glycosidase inhibitory activity. It is hypothesized that derivatives of 2-hydroxybenzoic acid primarily bind to α-amylase through a combination of hydrogen bonding and hydrophobic interactions, with hydrogen bonding being the primary force. nih.gov

CD73 Inhibitor Development from 2-Hydroxybenzamide Derivatives

Information regarding the development of this compound or 2-hydroxybenzamide derivatives as inhibitors of the ecto-5'-nucleotidase (CD73) enzyme is not available in the provided search results. Research on non-nucleotide CD73 inhibitors has focused on other chemical scaffolds. nih.govnih.gov

SIRT5 Inhibition by 2-Hydroxybenzoic Acid Moieties

The 2-hydroxybenzoic acid moiety has been identified as a crucial chemical feature for the selective inhibition of Sirtuin 5 (SIRT5), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacylase. nih.gov SIRT5 is primarily located in the mitochondrial matrix and plays a significant role in regulating various metabolic pathways, making it an attractive target in medicinal chemistry. nih.gov

Through thermal shift screening assays, a hit compound, designated as compound 11 , which contains a 2-hydroxybenzoic acid functional group, was identified as a novel and selective SIRT5 inhibitor. nih.gov This initial compound displayed moderate inhibitory activity against SIRT5, with a reported IC₅₀ value of 26.4 ± 0.8 μM. Notably, compound 11 exhibited high selectivity for SIRT5 over other sirtuin isoforms, namely SIRT1, SIRT2, and SIRT3. nih.gov

Mechanistic studies revealed that both the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid scaffold are essential for maintaining inhibitory activity. nih.gov Guided by molecular docking, lead optimization efforts led to the synthesis of 34 new derivatives to improve potency. Among these, compound 43 emerged as the most potent, demonstrating a 10-fold increase in inhibitory activity compared to the original hit compound 11 . nih.gov Like the parent compound, these optimized derivatives maintained substantial selectivity for SIRT5 over SIRT1, SIRT2, and SIRT3, with representative compounds showing no inhibition against these isoforms even at concentrations as high as 400 μM. nih.gov These findings establish the 2-hydroxybenzoic acid structure as a promising "warhead" for the design of future selective SIRT5 inhibitors. nih.gov

Table 1: Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against SIRT5

| Compound | Description | IC₅₀ (μM) vs. SIRT5 | Selectivity vs. SIRT1, 2, 3 |

|---|---|---|---|

| 11 | Initial hit compound with a 2-hydroxybenzoic acid moiety | 26.4 ± 0.8 | High (No inhibition observed up to 400 μM) |

| 43 | Optimized derivative | ~2.6 (10-fold more potent than 11 ) | High (No inhibition observed up to 400 μM) |

This table is interactive. You can sort and filter the data.

Receptor Modulation and Ligand-Target Interactions

Retinoic Acid Receptor (RAR) Modulation, Including RARα Selectivity

No information was found in the search results detailing the modulation of Retinoic Acid Receptors (RARs), including any potential selectivity for the RARα isoform, by this compound. The ligands and modulators of RARs discussed in the literature belong to other chemical classes. wikipedia.orgproteopedia.org

Antioxidant and Pro-oxidant Activity Mechanisms

Free Radical Scavenging Mechanisms (e.g., DPPH•, ABTS•+, FRAP, CUPRAC)

Specific data from free radical scavenging assays such as DPPH• (2,2-diphenyl-1-picrylhydrazyl), ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), or CUPRAC (CUPric Reducing Antioxidant Capacity) for the compound this compound were not available in the provided search results. While the antioxidant properties of phenolic compounds are well-documented, quantitative data for this specific derivative could not be retrieved. phcogj.come3s-conferences.orgresearchgate.net

Electron Transfer Mechanisms (e.g., Sequential Proton Loss Electron Transfer - SPLET)

The antioxidant activity of phenolic compounds, including derivatives of this compound, can be explained by several mechanisms, with the Sequential Proton Loss Electron Transfer (SPLET) mechanism being particularly significant in polar environments. The SPLET mechanism is a two-step process. The first step involves the deprotonation of the phenolic compound, where the hydroxyl (-OH) group or the carboxylic acid (-COOH) group loses a proton to form a phenoxide or carboxylate anion, respectively. This initial acid-base equilibrium is a critical determinant of the reaction pathway.

Following deprotonation, the second step involves the transfer of an electron from the resulting anion to a free radical, thereby neutralizing the radical and forming a more stable phenoxyl radical from the antioxidant molecule. Theoretical calculations on related salicylic (B10762653) acid derivatives have shown that this mechanism is thermodynamically favorable. The stability of the resulting radical can be influenced by intramolecular hydrogen shifts, such as a nih.govazjm.org hydrogen shift between the carboxyl and phenol (B47542) moieties, which delocalizes the radical spin density and enhances the antioxidant capacity. The cytoprotective effect of some salicylate (B1505791) derivatives has been directly related to the SPLET mechanism, highlighting its importance in their biological activity.

Hydrogen Atom Transfer (HAT) Mechanisms

In contrast to the multi-step SPLET pathway, the Hydrogen Atom Transfer (HAT) mechanism involves a single, concerted step. In this process, a hydrogen atom (consisting of one proton and one electron) is transferred directly from the phenolic hydroxyl group of the this compound derivative to a free radical. This action effectively quenches the radical and generates a stable phenoxyl radical from the parent molecule.

The feasibility and rate of the HAT mechanism are primarily governed by the Bond Dissociation Energy (BDE) of the phenolic O-H bond. A lower BDE facilitates the abstraction of the hydrogen atom, making the compound a more effective antioxidant via this pathway. Theoretical studies using Density Functional Theory (DFT) on salicylic acid derivatives have been employed to calculate BDE values, providing insights into their potential as HAT-based antioxidants. The antioxidant properties of phenolic acids are directly linked to their ability to donate this hydrogen atom, a process which is fundamental to their radical-scavenging capabilities. nih.gov

Modulation of Oxidative Stress-Induced Signaling Pathways (e.g., NFκB Activation)

Beyond direct radical scavenging, derivatives of hydroxybenzoic acid exert their biological effects by modulating intracellular signaling pathways involved in inflammation and oxidative stress. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor complex that plays a pivotal role in regulating the expression of genes involved in inflammatory responses.

Studies on related hydroxybenzoic acid derivatives, such as protocatechuic acid, have shown they can exert anti-inflammatory effects by suppressing the expression of inflammatory genes and proteins through pathways involving NF-κB. mdpi.com The mechanism can involve inhibiting the activation of NF-κB itself. For instance, ethyl caffeate, a structurally related phenolic compound, has been found to suppress the expression of inflammatory mediators by impairing the binding of NF-κB to its target DNA sequences. nih.gov This prevents the transcription of pro-inflammatory genes like those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response at a molecular level. nih.gov

Mechanisms of Antimicrobial Action

Anti-Bacterial Activity Against Gram-Positive and Gram-Negative Species

Derivatives of hydroxybenzoic acid exhibit broad-spectrum antibacterial activity through various mechanisms of action. One primary mechanism involves the disruption of the bacterial cell membrane. The lipophilicity of the molecule, which can be enhanced by alkyl groups like the ethyl group in this compound, facilitates better penetration into the lipid-rich bacterial cell membranes. mdpi.com This can lead to changes in membrane potential, hyperpolarization, and a general loss of membrane integrity, causing leakage of essential intracellular components and ultimately cell death. mdpi.com Phenolic acids have also been reported to alter the polarity of the bacterial cell surface. ijpbp.com

Another significant mechanism, particularly against Gram-negative bacteria like Escherichia coli, is the inhibition of drug efflux pumps. mdpi.comnih.gov These pumps are a major cause of antibiotic resistance, as they actively expel antimicrobial agents from the bacterial cell. Certain hydroxybenzoic acid derivatives, such as ethyl 3,4-dihydroxybenzoate, have been shown to act as efflux pump inhibitors (EPIs). mdpi.comnih.gov By blocking these pumps, they can restore or potentiate the activity of conventional antibiotics that would otherwise be ineffective. mdpi.comnih.gov While some reports suggest greater efficacy against Gram-positive bacteria, the ability to act as EPIs makes these compounds particularly promising for combating resistant Gram-negative pathogens. mdpi.comresearchgate.net

| Derivative Type | Bacterial Target | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| p-Hydroxybenzoic Acid Glycoside | S. aureus (Gram+), E. coli (Gram-) | Increased lipophilicity enhances penetration and disruption of the bacterial cell membrane. | mdpi.com |

| Ethyl 3,4-dihydroxybenzoate | E. coli (Gram-) | Acts as an Efflux Pump Inhibitor (EPI), retarding drug efflux and potentiating antibiotic activity. | mdpi.comnih.gov |

| General Phenolic Acids | Gram-negative and Gram-positive species | Disruption of microbial metabolism; alteration of bacterial surface polarity. | ijpbp.com |

| Parabens (Alkyl Esters) | General Bacteria | More effective against Gram-positive than Gram-negative bacteria. | researchgate.net |

Anti-Fungal and Anti-Algal Activity Mechanisms

The antimicrobial activities of hydroxybenzoic acid derivatives extend to fungi and algae. Ester derivatives of benzoic acid have demonstrated significant antifungal potential. Studies have shown these compounds to be effective against pathogenic yeast, including multiple Candida species. azjm.org The mechanism is believed to involve the disruption of fungal cell membrane integrity and key metabolic processes, similar to their antibacterial action.

In addition to anti-fungal properties, various hydroxybenzoic acids have shown potent anti-algal activity. globalresearchonline.net For example, 4-hydroxybenzoic acid and its derivatives like 3,4,5-trihydroxybenzoic acid (gallic acid) have been reported to inhibit the growth of algae such as the cyanobacterium Microcystis aeruginosa and the green alga Selenastrum capricornutum. globalresearchonline.net The mechanism of action is likely related to the induction of oxidative stress and interference with essential metabolic pathways within the algal cells.

| Compound/Derivative | Organism | Activity | Reference |

|---|---|---|---|

| Benzoic Acid Esters | Candida species | Antifungal | azjm.org |

| 4-Hydroxybenzoic Acid | Microcystis aeruginosa (toxic and non-toxic strains) | Anti-algal | globalresearchonline.net |

| Gallic Acid | Anacystis nidulans, Selenastrum capricornutum | Anti-algal | globalresearchonline.net |

Other Mechanistic Studies of Biological Relevance

Beyond their antioxidant and antimicrobial roles, derivatives of hydroxybenzoic acid are involved in other specific biological pathways. One of the most notable is the function of 4-hydroxybenzoic acid as an essential precursor in the biosynthesis of Coenzyme Q10 (CoQ10) in humans. nih.gov The polyprenyl side chain, synthesized from the mevalonate (B85504) pathway, is attached to 4-hydroxybenzoic acid, initiating a series of enzymatic modifications that result in the formation of CoQ10, a vital component of the electron transport chain and a potent endogenous antioxidant. nih.gov

Furthermore, specific derivatives have been investigated for other targeted activities. For instance, some 3-hydroxybenzoic acid derivatives are reported to have a direct action on sickle hemoglobin (Hbs) molecules, suggesting a potential mechanism for the management of sickle cell disease. rasayanjournal.co.in This indicates that the biological activities of this class of compounds are diverse, ranging from broad effects like membrane disruption to highly specific interactions with enzymes and proteins.

Anti-Inflammatory Action Pathways (excluding clinical outcomes)

The anti-inflammatory properties of hydroxybenzoic acid derivatives are attributed to their influence on key signaling pathways and the modulation of inflammatory mediators. While direct studies on this compound are limited, research on analogous compounds provides a framework for its likely mechanisms of action.

One of the primary pathways implicated is the inhibition of Nuclear Factor-kappa B (NF-κB). mdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. mdpi.com Vanillic acid, a structurally related hydroxybenzoic acid derivative, has been shown to suppress NF-κB activation in lipopolysaccharide-stimulated macrophages, thereby inhibiting the production of these pro-inflammatory cytokines. mdpi.com The antioxidant capacity of phenolic acids also plays a significant role in their anti-inflammatory effects by reducing reactive oxygen species (ROS) that can activate inflammatory pathways like NF-κB. mdpi.com

Furthermore, evidence suggests that benzoic acid derivatives can modulate the cyclooxygenase (COX) pathway. A recent study on 2-(3-(Chloromethyl)benzoyloxy)benzoic acid demonstrated a significant reduction in the expression of COX-2, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov This reduction in COX-2 expression leads to lower levels of prostaglandin (B15479496) E2 (PGE2), a key player in the inflammatory response. nih.gov Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through a combination of NF-κB inhibition and COX-2 pathway modulation.

Table 1: Potential Anti-Inflammatory Mechanisms of Hydroxybenzoic Acid Derivatives

| Pathway/Target | Mechanism of Action | Observed Effect | Relevant Analog Compounds |

|---|---|---|---|

| NF-κB Pathway | Inhibition of the activation and nuclear translocation of the NF-κB transcription factor. | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | Vanillic Acid, Protocatechuic Acid |

| COX Pathway | Downregulation of COX-2 enzyme expression. | Reduced synthesis of Prostaglandin E2 (PGE2). | 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid |

| Oxidative Stress | Scavenging of Reactive Oxygen Species (ROS). | Reduction of oxidative damage that can trigger inflammatory cascades. | 4-Hydroxybenzoic Acid, Vanillic Acid |

Glucosylating Activity Mechanisms

Glucosylation, the enzymatic addition of a glucose molecule, is a critical biotransformation process that can alter the solubility, stability, and biological activity of compounds. The mechanism for the glucosylation of hydroxybenzoic acids involves the action of enzymes known as glycosyltransferases (GTs). mdpi.com

Research on a large family of putative glycosyltransferases from Arabidopsis thaliana has demonstrated that these enzymes can catalyze the glucosylation of various benzoate (B1203000) compounds. nih.gov Specifically, catalytic activities were observed for the glucosylation of the hydroxyl group on 3-hydroxybenzoic acid, the parent compound of this compound. nih.gov This reaction is a form of O-glycosylation, where the glucose moiety is attached to the oxygen of a hydroxyl group, forming an O-glucoside. nih.gov

The general mechanism for these Leloir-type glycosyltransferases involves the transfer of a glucose residue from an activated sugar donor, typically a nucleotide-sugar conjugate like UDP-glucose, to the acceptor molecule (the hydroxybenzoic acid derivative). mdpi.com The enzyme's active site facilitates this transfer with high regioselectivity, meaning it directs the glucose to a specific hydroxyl group on the benzene (B151609) ring. nih.gov The presence of other substituents on the ring can positively or negatively influence the efficiency and site of glycosylation. nih.gov This enzymatic modification represents a key metabolic pathway for hydroxybenzoic acids in plants and provides a method for the biotechnological production of novel glycosides. nih.govnih.gov

Tyrosinase Inhibition Kinetics and Competitive Inhibition

Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. tandfonline.com The inhibition of this enzyme is a major focus for agents targeting hyperpigmentation. Several hydroxybenzoic acid derivatives have been identified as tyrosinase inhibitors, and kinetic studies reveal they often act through a competitive mechanism. tandfonline.comebm-journal.org

Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the substrate (such as L-tyrosine or L-DOPA) from binding. scribd.comnih.gov This mode of inhibition is characterized by an increase in the Michaelis-Menten constant (K_m) with no change in the maximum reaction velocity (V_max). tandfonline.comscribd.com The structural similarity of hydroxybenzoic acids to the natural substrate L-tyrosine allows them to fit into the enzyme's active site. nih.gov

Kinetic analyses using Lineweaver-Burk plots have confirmed this mechanism for closely related compounds. For p-hydroxybenzoic acid, studies showed that as the inhibitor concentration increased, the K_m value of the enzyme for its substrate also increased, while the V_max remained constant—a hallmark of competitive inhibition. tandfonline.com Similar competitive action was noted for m-hydroxybenzoic acid. ebm-journal.org This indicates that these inhibitors compete directly with the substrate for access to the tyrosinase active site. tandfonline.com

Table 2: Tyrosinase Inhibition Data for Hydroxybenzoic Acid Analogs

| Compound | IC50 Value (mM) | Inhibition Type | Kinetic Parameters |

|---|---|---|---|

| p-Hydroxybenzoic acid | 0.98 ± 0.042 | Competitive | K_m increases with inhibitor concentration; V_max is unchanged. tandfonline.com |

| Methyl p-hydroxybenzoate | 0.66 ± 0.025 | Competitive | K_m increases with inhibitor concentration; V_max is unchanged. tandfonline.com |

| m-Hydroxybenzoic acid | Not specified | Competitive | Described as a competitive inhibitor based on kinetic studies. ebm-journal.org |

Data derived from studies on mushroom tyrosinase.

Based on these findings for its structural isomers, this compound is also expected to function as a competitive inhibitor of tyrosinase.

Structure Activity Relationship Sar Studies for 3 Ethyl 2 Hydroxybenzoic Acid and Its Analogues

Influence of Alkyl Substituents on Biological Activity

The introduction of alkyl groups, such as the ethyl group at the C-3 position of 3-Ethyl-2-hydroxybenzoic acid, can significantly modulate the biological activity of the parent molecule, salicylic (B10762653) acid. The primary effect of an alkyl substituent is an increase in lipophilicity, which can enhance the molecule's ability to cross biological membranes. blogspot.com This modification can lead to an increase in certain activities. blogspot.com

The position and size of the alkyl group are critical. For instance, in derivatives of p-hydroxybenzoic acid, the antioxidant activity of alkyl esters was found to be influenced by the length of the alkyl chain. globalresearchonline.net Specifically, esters of 3,4-dihydroxyphenolic acids showed higher antioxidant activities compared to the corresponding non-esterified acids. globalresearchonline.net While this compound is not an ester, the principle that alkyl groups modify activity holds. The ethyl group at the C-3 position can influence the compound's interaction with biological targets through steric effects, potentially altering the binding affinity compared to the smaller hydrogen atom in salicylic acid or a methyl group in 3-methylsalicylic acid. acs.org

| Compound | Substituent at C-3 | Key Structural Feature | Influence on Activity (General) |

| Salicylic acid | -H | Parent compound | Baseline activity |

| This compound | -CH2CH3 | Increased lipophilicity, potential steric hindrance | May enhance membrane permeability and alter binding affinity |

| 3-Methylsalicylic acid | -CH3 | Moderately increased lipophilicity | Activity may be intermediate between salicylic acid and the 3-ethyl analogue |

Impact of Hydroxyl Group Number and Positional Isomerism on Activity

The number and position of hydroxyl (-OH) groups on the benzoic acid scaffold are determinant factors for many of its biological activities, particularly its antioxidant capacity. nih.gov

Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally correlates with an increase in antioxidant activity. nih.gov For example, gallic acid, which has three hydroxyl groups, often exhibits higher antioxidant potential than protocatechuic acid, which has two. nih.govresearchgate.net This is attributed to the increased potential for hydrogen donation to neutralize free radicals. nih.gov

Positional Isomerism: The relative positions of the hydroxyl and carboxylic acid groups are crucial. For monohydroxybenzoic acids, the hydroxyl group in the ortho or para position relative to the carboxylate group generally confers the best antioxidant properties. semanticscholar.org Dihydroxybenzoic acids with -OH groups in the ortho and para positions (e.g., 2,5-dihydroxybenzoic acid) also show strong activity against certain radicals. nih.govsemanticscholar.org In contrast, compounds with hydroxyl groups only in the meta position often show weaker activity. nih.gov The ortho-hydroxyl group in this compound, like in its parent compound salicylic acid, is considered essential for certain biological actions. blogspot.comyoutube.com Moving this hydroxyl group to the meta or para position can lead to an inactive compound. youtube.com

| Compound | Number of -OH Groups | Position of -OH Groups | Relative Antioxidant Activity |

| 4-Hydroxybenzoic acid | 1 | para | Low |

| 2-Hydroxybenzoic acid (Salicylic Acid) | 1 | ortho | High |

| 2,5-Dihydroxybenzoic acid (Gentisic Acid) | 2 | ortho, para | Very High |

| 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | 2 | meta, para | High |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 3 | meta, meta, para | Very High |

Correlation of Molecular Structure with Enzymatic Inhibition Potency

The structure of this compound and its analogues dictates their ability to inhibit specific enzymes. The parent molecule, salicylic acid, is known to be a weak inhibitor of cyclooxygenase (COX) enzymes, unlike its acetylated form, aspirin. ni.ac.rs However, its anti-inflammatory effects are also attributed to other mechanisms, such as the inhibition of the transcription factor NF-κB. ni.ac.rs

For other enzymatic targets, specific structural features are key. In studies on p-hydroxybenzoate hydroxylase (PHBH), an NADPH-dependent flavoenzyme, gallic acid esters demonstrated potent inhibition. core.ac.uk The inhibitory activity was significantly influenced by the galloyl ester group, with n-dodecyl gallate (DG) and (-)-epigallocatechin-3-O-gallate (EGCG) being the most potent inhibitors, showing IC50 values of 16 µM. core.ac.uk This suggests that for this class of enzymes, both the polyhydroxylated ring and a lipophilic side chain are important for potent inhibition. core.ac.uk The ethyl group on this compound could similarly influence its interaction with enzyme active sites by occupying hydrophobic pockets. Further, studies on STAT3 inhibitors have shown that salicylic acid-based analogues can be potent, with modifications to linker groups and substitutions on the aromatic ring significantly altering affinity. acs.org

| Inhibitor | Target Enzyme | IC50 / Ki Value | Key Structural Feature for Inhibition |

| n-Dodecyl gallate (DG) | p-Hydroxybenzoate hydroxylase | IC50 = 16 µM, Ki = 18.1 µM | Galloyl group, lipophilic alkyl chain |

| (-)-Epigallocatechin-3-O-gallate (EGCG) | p-Hydroxybenzoate hydroxylase | IC50 = 16 µM, Ki = 14.0 µM | Galloyl group, complex polyphenol structure |

| Salicylic Acid | Cyclooxygenase (COX) | Weak inhibition | Ortho-hydroxyl and carboxyl groups |

Structural Determinants for Receptor Binding Affinity

The ability of this compound and its analogues to bind to specific biological receptors is governed by a combination of structural features that allow for precise molecular interactions. The carboxylic acid and phenolic hydroxyl groups are key functional groups capable of forming hydrogen bonds with amino acid residues in a receptor's binding pocket. researchgate.net

Studies on salicylic acid-based inhibitors of the STAT3 protein demonstrate the importance of these interactions. acs.org In these complex analogues, the salicylic acid moiety serves as a critical anchor. Further modifications, such as adding substituents to the aromatic ring or altering linker chains, are used to probe the structure-activity relationship and optimize binding affinity. acs.org For example, adding methyl, chlorine, or fluorine to the aromatic ring of benzoic acid-based analogues resulted in comparable or slightly improved STAT3-inhibitory activity in some cases. acs.org

Conformational Analysis in Relation to Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. For aromatic compounds like this compound, the relative orientation of the substituent groups can influence biological activity.

In a study of bi-aryl analogues of salicylic acid designed to reduce endoplasmic reticulum (ER) stress, the conformation of the aromatic region was found to be critical. nih.gov Compounds that had a flat conformation were generally more active, while those with a significant dihedral angle between the aromatic rings, which disrupted planarity, sometimes showed increased cytotoxicity alongside increased activity. nih.gov

For this compound, the presence of the ethyl group at the C-3 position, adjacent to both the carboxylic acid and hydroxyl groups, can introduce steric strain. This may influence the preferred rotational angle (torsion angle) of the carboxylic acid group relative to the plane of the benzene (B151609) ring. This alteration in planarity, even if slight, could affect how the molecule fits into a receptor binding site or an enzyme's active site, thereby modulating its biological activity compared to the more planar salicylic acid.

Theoretical and Computational Studies on 3 Ethyl 2 Hydroxybenzoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular properties of organic compounds. For hydroxybenzoic acid isomers and their derivatives, these calculations provide insights into their stability and reactivity. researchgate.netnih.govnih.gov

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be used to optimize the molecular geometry of 3-ethyl-2-hydroxybenzoic acid, determining bond lengths, bond angles, and dihedral angles for its most stable conformation. researchgate.net From the optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's behavior in chemical reactions.

Key parameters obtained from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, molecular hardness, and electrophilicity index can be derived from HOMO and LUMO energies. nih.govnih.gov These descriptors provide a quantitative measure of the molecule's reactivity and are used to compare the reactivity of different derivatives. nih.govnih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Dipole Moment | Measures the polarity of the molecule, affecting its interactions. |

| Ionization Potential | Energy required to remove an electron. |

| Electron Affinity | Energy released when an electron is added. |

For the parent compound, 2-hydroxybenzoic acid (salicylic acid), studies have shown the importance of intramolecular hydrogen bonding in determining its structure and energetics. nih.gov Similar quantum chemical studies on this compound would elucidate how the ethyl substituent influences these properties.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. mdpi.com

The first step in a docking simulation is to identify the binding site on the target protein. This is often a catalytic site or an allosteric pocket. mdpi.com Docking algorithms then explore various possible conformations and orientations of the ligand within this site, scoring them based on a force field that estimates the binding affinity. plos.org

For derivatives of benzoic acid, docking studies have been performed against various protein targets, such as acetylcholinesterase, which is relevant in Alzheimer's disease, and the main protease of SARS-CoV-2. mdpi.comnih.gov These studies predict the most favorable binding pose of the ligand, revealing how it fits within the protein's binding pocket. mdpi.com The results are often evaluated based on the calculated binding energy (or docking score) and the root-mean-square deviation (RMSD) from a known binding mode if available. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions is performed. This analysis is crucial for understanding the stability of the ligand-protein complex. For hydroxybenzoic acids, key interactions typically include:

Hydrogen Bonds: The hydroxyl and carboxyl groups of this compound are potent hydrogen bond donors and acceptors. Docking studies identify specific amino acid residues in the protein's active site (e.g., serine, tyrosine, histidine) that can form hydrogen bonds with the ligand. phcog.com The formation of a network of hydrogen bonds significantly contributes to the binding affinity. frontiersin.org

Electrostatic Interactions: The distribution of partial charges on the ligand and the protein's binding site determines the electrostatic complementarity. Molecular electrostatic potential (MEP) maps can be calculated to visualize these interactions, showing regions of positive and negative potential that guide the binding orientation. frontiersin.org

Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring of this compound can form favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket. phcog.com

| Interaction Type | Functional Group (Ligand) | Potential Interacting Amino Acid Residues (Protein) |

|---|---|---|

| Hydrogen Bonding | -OH, -COOH | Ser, Thr, Tyr, His, Asp, Glu, Asn, Gln |

| Electrostatic (Ionic) | -COO⁻ | Lys, Arg, His |

| Hydrophobic | Ethyl group, Benzene ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |

These detailed interaction analyses provide a rational basis for designing more potent and selective derivatives by modifying the ligand's structure to enhance favorable interactions.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT is a highly effective method for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. rsc.orgmdpi.com This allows for the determination of reaction pathways and activation energy barriers.

The decarboxylation of ortho-hydroxybenzoic acids, such as salicylic (B10762653) acid and its derivatives, has been a subject of theoretical investigation. researchgate.netnih.gov DFT studies, using methods like B3LYP with the 6-31++G(d,p) basis set, have been employed to explore the reaction mechanism. researchgate.netresearchgate.net

In acidic conditions, the presence of a proton source can significantly lower the energy barrier for decarboxylation. researchgate.netnih.gov The proposed mechanism often involves the protonation of the carbonyl oxygen of the carboxylic acid group. researchgate.net This is followed by the cleavage of the C-C bond between the aromatic ring and the carboxyl group, which is typically the rate-determining step. researchgate.net For salicylic acid derivatives, an intermediate with a keto-like structure has been proposed. researchgate.net

| Compound | Condition | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Salicylic Acids (general) | Gas Phase (Acid-Catalyzed) | 20.98 | researchgate.netnih.gov |

| Salicylic Acids (general) | Aqueous (Acid-Catalyzed) | 20.93 | researchgate.netnih.gov |

A proton relay mechanism involves the transfer of a proton over a significant distance through a series of intermediates, often involving solvent molecules or functional groups within a single molecule or an enzyme active site. The proximity of the hydroxyl and carboxylic acid groups in this compound makes it a candidate for intramolecular proton transfer, which is a key feature in many of its reactions, including decarboxylation. researchgate.net

In enzymatic reactions, such as those catalyzed by β-lactamases, intricate hydrogen-bonding networks facilitate proton relay to activate catalytic residues. nih.gov Computational studies can map out the potential energy surface for these proton transfers, identifying the most likely pathways. For a molecule like this compound, DFT calculations can model how a proton might be transferred from the phenolic hydroxyl group to the carboxyl group (or vice versa) via a transition state, potentially assisted by a solvent molecule. This type of mechanism is crucial for understanding acid-base catalysis and the role of specific functional groups in promoting chemical transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 3-Ethyl-2-hydroxybenzoic acid by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In ¹H NMR spectroscopy, the protons of the ethyl group are expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns determined by their position on the benzene (B151609) ring relative to the hydroxyl, carboxyl, and ethyl substituents. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group are typically observed as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct signals for the two carbons of the ethyl group, the six carbons of the aromatic ring, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is characteristically found in the most downfield region of the spectrum. Assignments for each carbon can be supported by techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates carbon signals with their attached protons. rsc.org

¹H NMR Spectral Data for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~1.2 | Triplet | ~7.5 |

| -CH₂- (Ethyl) | ~2.7 | Quartet | ~7.5 |

| Aromatic H | ~6.8 - 7.8 | Multiplet | - |

| -OH (Phenolic) | ~9.0 - 11.0 | Broad Singlet | - |

| -COOH (Carboxylic) | ~11.0 - 13.0 | Broad Singlet | - |

¹³C NMR Spectral Data for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~14 |

| -CH₂- (Ethyl) | ~22 |

| Aromatic C | ~115 - 160 |

| C-OH (Phenolic) | ~155 - 160 |

| C-COOH | ~110 - 120 |

| -COOH (Carbonyl) | ~170 - 175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of molecular bonds.